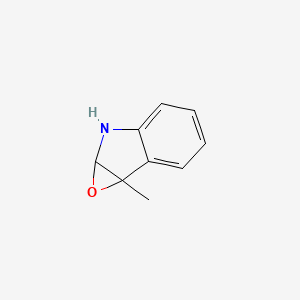

2,3-Epoxy-3-methylindoline

Description

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

6b-methyl-1a,2-dihydrooxireno[2,3-b]indole |

InChI |

InChI=1S/C9H9NO/c1-9-6-4-2-3-5-7(6)10-8(9)11-9/h2-5,8,10H,1H3 |

InChI Key |

WHTZCVZCHNDLHB-UHFFFAOYSA-N |

Canonical SMILES |

CC12C(O1)NC3=CC=CC=C23 |

Synonyms |

2,3-epoxy-3-methylindoline |

Origin of Product |

United States |

Preparation Methods

Biological Preparation via Cytochrome P450-Mediated Epoxidation

The enzymatic epoxidation of 3-methylindole (3MI) represents a primary biological route to 2,3-epoxy-3-methylindoline. This process is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13 in humans, which mediates the oxidation of 3MI’s pyrrole moiety.

Enzymatic Mechanism and Metabolic Pathways

CYP2A13 facilitates the insertion of an oxygen atom into the 2,3-double bond of 3MI, forming the epoxide intermediate. The reaction requires NADPH as a cofactor, which donates electrons to the CYP450 system, enabling oxygen activation. Studies using human liver microsomes have confirmed the NADPH-dependent production of this compound, alongside other metabolites such as 3-methyleneindolenine (MEI) and 3-hydroxy-3-methylindolenine (HMI). The epoxidation pathway competes with dehydrogenation, which generates MEI, but under optimized conditions, epoxide formation dominates.

Experimental Conditions and Yield Optimization

Reaction mixtures typically contain 50–100 mM potassium phosphate buffer (pH 7.4), 1–3 mM NADPH, and 10–30 pmol of purified CYP2A13. Incubations are conducted at 37°C for 5–20 minutes, with substrate concentrations ranging from 50–200 μM 3MI. Liquid chromatography-mass spectrometry (LC/MS) analyses reveal that epoxide yields depend on enzyme concentration and substrate availability, with reported conversions of 15–30% under physiological conditions. The inclusion of glutathione (GSH) mitigates secondary reactions, such as adduct formation, by trapping reactive intermediates.

Chemical Synthesis via Peracid-Mediated Epoxidation

Chemical methods for synthesizing this compound predominantly employ peracids as oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is widely utilized due to its efficacy in epoxidizing electron-rich alkenes.

Reaction Mechanism and Stereochemical Outcomes

The epoxidation proceeds via a concerted electrophilic addition mechanism, where the peracid’s electrophilic oxygen attacks the electron-rich 2,3-double bond of 3-methylindoline. This syn addition results in the formation of the epoxide with retention of stereochemistry. The reaction is stereospecific, favoring the cis configuration due to the planar transition state.

Table 1: Representative Conditions for m-CPBA-Mediated Epoxidation

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0–25°C |

| Reaction Time | 2–24 hours |

| m-CPBA Equivalents | 1.1–1.5 |

| Yield | 60–85% |

Limitations and Byproduct Formation

Despite high yields, m-CPBA reactions often produce m-chlorobenzoic acid as a byproduct, necessitating purification via aqueous extraction or chromatography. Additionally, competing oxidation pathways, such as N-oxidation of the indoline nitrogen, may occur if electron-donating substituents are present.

Hypochlorite-Mediated Epoxidation of Enoates

Recent advances highlight sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a cost-effective alternative for epoxidizing fluorinated enoates, a method applicable to 3-methylindoline derivatives.

Reaction Optimization and Regioselectivity

In a model study, ethyl 4,4,4-trifluorobut-2-enoate underwent epoxidation using NaOCl·5H₂O in a biphasic system (water/dichloromethane) at 0°C. The reaction exhibited high regioselectivity, with the epoxy oxygen adding to the less substituted carbon, consistent with an Sₙ2-like mechanism. Yields exceeded 70% after 4 hours, with minimal side products.

Applicability to 3-Methylindoline Systems

While direct evidence for this compound synthesis via hypochlorite is limited, the method’s success with analogous enoates suggests feasibility. Key considerations include:

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| CYP2A13 Oxidation | 15–30 | Moderate | Low | Enzyme instability |

| m-CPBA Epoxidation | 60–85 | High | Moderate | Byproduct removal |

| NaOCl·5H₂O Epoxidation | 70+ | High | High | Temperature sensitivity |

Biological methods offer specificity but suffer from low yields and enzyme availability. Chemical routes, particularly m-CPBA and hypochlorite, provide higher efficiency but require careful optimization to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.